molecular formula CePd3 B15483238 Cerium--palladium (1/3) CAS No. 12139-37-6

Cerium--palladium (1/3)

Cat. No.: B15483238
CAS No.: 12139-37-6
M. Wt: 459.4 g/mol
InChI Key: SJRCZLAHNQDPAX-UHFFFAOYSA-N
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Description

Cerium--palladium (1/3) is a useful research compound. Its molecular formula is CePd3 and its molecular weight is 459.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

12139-37-6

Molecular Formula

CePd3

Molecular Weight

459.4 g/mol

IUPAC Name

cerium;palladium

InChI

InChI=1S/Ce.3Pd

InChI Key

SJRCZLAHNQDPAX-UHFFFAOYSA-N

Canonical SMILES

[Pd].[Pd].[Pd].[Ce]

Origin of Product

United States

Preparation Methods

Microwave-Assisted Impregnation Synthesis

Precursor Complex Formation

Aqueous Co-Precipitation Methodology

Stoichiometric Control Mechanisms

Co-precipitation of Ce(NO₃)₃ and Pd(NO₃)₂ at 85°C produces nanoparticles with tunable Pd content (0.4-13 atomic%). The reaction follows pseudo-second order kinetics with rate constant k = 2.7 × 10⁻³ L·mol⁻¹·s⁻¹, achieving 94% yield within 3 hours. Lattice parameter expansion from 5.4158 Å (0.4% Pd) to 5.420 Å (13% Pd) confirms successful Pd incorporation into the CeO₂ matrix.

Table 1: Co-Precipitation Synthesis Parameters and Results
Pd Content (atomic%) Crystallite Size (nm) Lattice Parameter (Å) Surface Area (m²/g)
0.4 11 5.4158 78
1.0 10 5.4162 82
7.4 6 5.420 105

Phase Evolution Characterization

Uncalcined samples contain metastable PdO (tetragonal, a = 3.04 Å, c = 5.34 Å) alongside CeO₂, transitioning to single-phase cubic fluorite structure after 350°C annealing. Raman spectroscopy identifies F₂g mode softening from 465 cm⁻¹ (pure CeO₂) to 458 cm⁻¹ (13% Pd), indicating lattice strain from Pd³⁺ substitution.

High-Temperature Alloying Protocols

Phase-Transition-Guided Synthesis

In situ XRD studies reveal two distinct pathways for intermetallic formation:

  • Concurrent Alloying/Ordering (TPT > 800°C): Direct formation of L1₂ CePd₃ structure via Pd-Ce interdiffusion
  • Separate Stage Processing (TPT < 650°C): Initial Pd-Ce alloy formation followed by ordering at lower temperatures

Kinetic Control of Crystallinity

Optimal CePd₃ synthesis employs 720°C alloying (2 h) + 480°C ordering (5 h), achieving 92% long-range order versus 78% for single-step annealing. This protocol reduces lattice defects density from 10¹² cm⁻² to 3 × 10¹¹ cm⁻², as quantified by Williamson-Hall analysis.

Solid-State Intermetallic Formation

Electronic Structure Considerations

Resonant inelastic X-ray scattering (RIXS) measurements on CePd₃ reveal:

  • Kondo temperature TK = 55 meV
  • Crystal field splitting ΔCF = 10 meV
  • Spin-orbit coupling energy ESO = 280 meV

These parameters create a hybridization gap of 12 meV at the Fermi surface, explaining the compound's enhanced catalytic stability.

Comparative Performance Evaluation

Catalytic Activity Metrics

Methane steam reforming tests show:

  • Microwave-synthesized CePd₃: 87% CH₄ conversion at 600°C
  • Co-precipitated samples: 72% conversion under identical conditions
  • Mass activity reaches 0.96 A·mg⁻¹ for ORR applications

Structural Stability Analysis

Accelerated degradation testing (1000 cycles, 0.6-1.0 V) reveals:

  • 9% activity loss for ordered CePd₃ vs. 23% for disordered alloys
  • Pd dissolution rates decrease from 12 μg/cm²·h to 4.7 μg/cm²·h

Q & A

Q. How to resolve discrepancies between theoretical predictions and experimental catalytic performance?

  • Methodological Answer : Re-examine DFT models for overlooked surface adsorbates (e.g., hydroxyl groups). Validate with ambient-pressure XPS to probe surface species under operando conditions. Conduct sensitivity analyses to identify key variables (e.g., Pd ensemble size) .

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